![molecular formula C14H13N5 B6434333 N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine CAS No. 2549023-48-3](/img/structure/B6434333.png)
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine (NCPP) is a heterocyclic compound belonging to the group of pyrimidines. It is a nitrogen-containing aromatic ring system composed of four atoms, two nitrogen atoms, and two carbon atoms. NCPP is a versatile compound that can be used in various applications, including synthesis, catalysis, and medicinal chemistry.
Scientific Research Applications
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine has a wide range of applications in scientific research. For example, it has been used as a building block for the synthesis of a variety of heterocyclic compounds, including pyrrole, pyridazinone, and pyrimidine derivatives. In addition, this compound has been used as an intermediate in the synthesis of a variety of drugs, including antifungal agents, anti-inflammatory agents, and anticonvulsants. This compound has also been used in the synthesis of a variety of polymers, such as polyurethanes and polyethers.
Mechanism of Action
Target of Action
The primary target of N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) that are found across various tissue types and expressed to different extents under varying conditions . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
Upon binding to fibroblast growth factors, the FGFR undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound acts as a potent inhibitor of FGFR1, 2, and 3 , thereby disrupting these signaling pathways.
Biochemical Pathways
The inhibition of FGFR by this compound affects several biochemical pathways. The most significant of these is the disruption of the FGF–FGFR axis, which plays a crucial role in various physiological processes . This disruption can lead to the inhibition of cell proliferation and migration, angiogenesis, and other processes regulated by this pathway .
Pharmacokinetics
It is noted that the compound has a low molecular weight , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
In vitro studies have shown that this compound inhibits the proliferation of breast cancer 4T1 cells and induces apoptosis . It also significantly inhibits the migration and invasion of these cells .
Action Environment
It is known that the expression of fgfr isoforms can vary under different conditions , which could potentially influence the compound’s action.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine has several advantages for use in laboratory experiments. For example, it is relatively easy to synthesize, and it can be synthesized in high yields. In addition, this compound is a versatile compound that can be used in a variety of applications, including synthesis, catalysis, and medicinal chemistry. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively expensive compound, and it is not always readily available. In addition, there is a lack of detailed information about the structure-activity relationships of this compound.
Future Directions
There are a variety of potential future directions for research on N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine. For example, further research could be conducted to better understand the structure-activity relationships of this compound, as well as its interactions with various biological targets. In addition, further research could be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of neurological disorders. Finally, further research could be conducted to explore the potential of this compound as a building block for the synthesis of a variety of heterocyclic compounds.
Synthesis Methods
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine can be synthesized using a variety of methods, including the reaction of 2-chloropyrimidine with a cyclopropyl amine. The reaction of 2-chloropyrimidine with a cyclopropyl amine produces this compound in high yields. The reaction is typically carried out in a solvent such as dimethylformamide (DMF), and the reaction is usually complete within 30 minutes.
Biochemical Analysis
Biochemical Properties
N-cyclopropyl-5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyrimidin-2-amine interacts with the fibroblast growth factor receptor (FGFR) signaling pathway . This pathway plays an essential role in various biological processes, including organ development, cell proliferation and migration, and angiogenesis . The compound’s interaction with this pathway suggests it may have a role in these processes.
Cellular Effects
The effects of this compound on cells are primarily related to its impact on the FGFR signaling pathway . By interacting with this pathway, the compound can influence cell function, potentially affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the FGFR signaling pathway . The compound may bind to FGFRs, leading to changes in gene expression and potentially influencing enzyme activity .
Metabolic Pathways
The compound’s interaction with the FGFR signaling pathway suggests it may be involved in related metabolic processes .
properties
IUPAC Name |
N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5/c1-2-12(1)19-14-17-7-11(8-18-14)10-5-9-3-4-15-13(9)16-6-10/h3-8,12H,1-2H2,(H,15,16)(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMHLGOQNPJYFBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CN=C4C(=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{3-[5-(4-chlorophenyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonyl]-2,4-difluorophenyl}propane-1-sulfonamide](/img/structure/B6434264.png)
![8-benzyl-8-azabicyclo[3.2.1]octane](/img/structure/B6434270.png)
![N-{[3-(4-methoxyphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide](/img/structure/B6434278.png)
![4-{octahydrocyclopenta[c]pyrrol-2-yl}pyrimidine](/img/structure/B6434290.png)
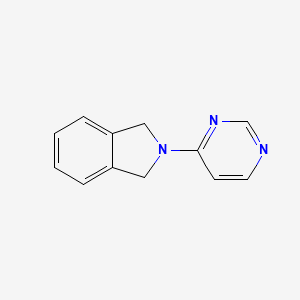
![7-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6434307.png)
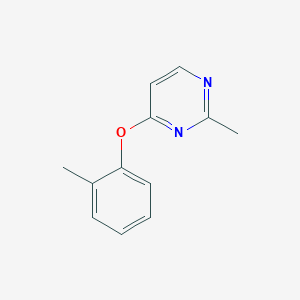
![2-{4-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}acetonitrile](/img/structure/B6434327.png)
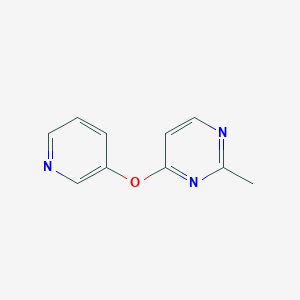
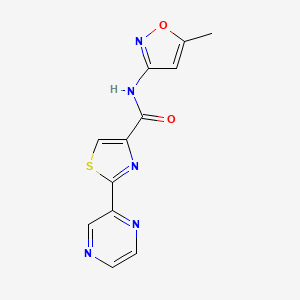
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6434344.png)
![tert-butyl 4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B6434352.png)
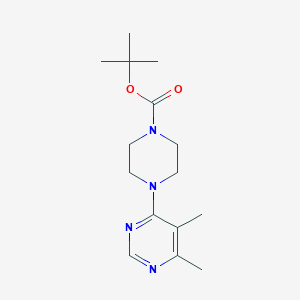
![2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B6434361.png)